-Cl-5-F BzCl can act as a building block for the synthesis of more complex molecules with desired properties. The reactive acyl chloride group allows it to participate in various condensation reactions with nucleophiles, such as alcohols, amines, and phenols. This reactivity enables the introduction of the 2-chloro-5-fluorobenzyl group into target molecules, potentially impacting their biological activity or other functionalities.
The electrophilic nature of 2-Cl-5-F BzCl makes it a reagent for protein and peptide modification. By reacting with specific amino acid residues, it can introduce a bulky and halogenated moiety onto the biomolecule, potentially affecting its function, stability, or interaction with other molecules [].
-Cl-5-F BzCl can be used as a starting material for the synthesis of functional materials with unique properties. For instance, it can be incorporated into polymers to introduce chlorine and fluorine atoms, which might influence the material's electrical conductivity, thermal stability, or fire resistance.
2-Chloro-5-fluorobenzoyl chloride is an organic compound with the molecular formula C₇H₃Cl₂FO and a molecular weight of approximately 193.01 g/mol. It is classified as an acyl chloride, a type of compound characterized by the presence of a carbonyl group (C=O) directly bonded to a chlorine atom. This compound is notable for its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, specifically at the 2 and 5 positions, respectively. The compound appears as a colorless to yellow liquid and is known for its reactivity, particularly in nucleophilic acyl substitution reactions .
2-Chloro-5-fluorobenzoyl chloride is a hazardous compound and should be handled with appropriate precautions []. Here are some key safety concerns:
Synthesis of 2-chloro-5-fluorobenzoyl chloride can be achieved through several methods:
2-Chloro-5-fluorobenzoyl chloride is primarily used in organic synthesis as an intermediate for:
Several compounds share structural similarities with 2-chloro-5-fluorobenzoyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chlorobenzoyl Chloride | C7H4ClO | Chlorine at the para position |
| 3-Fluorobenzoyl Chloride | C7H4ClF | Fluorine at the meta position |
| 5-Bromobenzoyl Chloride | C7H4BrO | Bromine instead of fluorine |
Uniqueness: The distinct positioning of chlorine and fluorine on the benzene ring (at positions 2 and 5) gives this compound unique chemical properties that may influence its reactivity and biological activity compared to other similar compounds.
The compound 2-chloro-5-fluorobenzoyl chloride (CAS: 21900-51-6) is systematically named according to IUPAC rules, with substituents numbered to minimize locants for functional groups. The molecular formula C₇H₃Cl₂FO reflects a benzoyl chloride derivative substituted with chlorine at position 2 and fluorine at position 5 (Figure 1). Its molecular weight is 193.00 g/mol, as confirmed by high-resolution mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃Cl₂FO |
| Molecular Weight | 193.00 g/mol |
| CAS Registry Number | 21900-51-6 |
| SMILES Notation | C1=CC(=C(C=C1F)C(=O)Cl)Cl |
While crystallographic data for this specific compound is limited, structural analogs such as 2,4-dichloro-5-fluorobenzoyl chloride (CAS: 86393-34-2) exhibit planar aromatic rings with dihedral angles <5° between substituents. The rigid benzoyl chloride backbone minimizes conformational isomerism, though rotational barriers around the C-Cl (carbon-chlorine) and C-F (carbon-fluorine) bonds may introduce minor stereoelectronic effects.
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
A strong absorption band at 1770 cm⁻¹ corresponds to the carbonyl (C=O) stretch, while C-Cl and C-F vibrations appear at 750 cm⁻¹ and 1220 cm⁻¹, respectively.
Mass Spectrometry:
Electron ionization (EI-MS) shows a molecular ion peak at m/z 192.96 (calculated: 192.998), with characteristic fragments at m/z 157 ([M-Cl]⁺) and m/z 111 ([C₆H₃FCl]⁺).
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO energy gap of 5.2 eV, indicating moderate reactivity. Molecular electrostatic potential maps highlight electrophilic regions at the carbonyl carbon and chlorine atoms, consistent with its acyl chloride reactivity.
The synthesis of 2-chloro-5-fluorobenzoyl chloride through thionyl chloride-mediated acylation represents the most widely employed traditional methodology in organic synthesis laboratories and industrial applications [1] [2]. This approach utilizes 2-chloro-5-fluorobenzoic acid as the starting material, which undergoes conversion to the corresponding acyl chloride through nucleophilic attack on the electrophilic sulfur center of thionyl chloride [3] [4].
The mechanistic pathway involves a multi-step process initiated by the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the sulfur atom of thionyl chloride [1]. This initial step forms a chlorosulfite ester intermediate, which subsequently undergoes nucleophilic addition of chloride ion to the carbonyl carbon [2]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of the excellent leaving group consisting of sulfur dioxide and chloride anion [4].
The formation of the chlorosulfite intermediate is critical for the success of this transformation, as it converts the poor hydroxyl leaving group into an exceptional departing group [1] [2]. The mechanism can be represented through either an addition-elimination pathway at sulfur or a direct displacement mechanism, both leading to the same acyl chloride product [1].
Temperature control during this reaction is essential, with optimal conditions maintained between 60-80 degrees Celsius [5] [6]. The reaction typically requires 2-6 hours for completion, with yields ranging from 85-95 percent under properly controlled conditions [6] [7]. The use of catalytic amounts of dimethylformamide significantly enhances the reaction rate and selectivity [7].
Table 1: Physical Properties of 2-Chloro-5-fluorobenzoyl chloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₃Cl₂FO | [8] |
| Molecular Weight (g/mol) | 193.003 | [8] [9] |
| Density (g/cm³) | 1.5±0.1 | [9] |
| Boiling Point (°C) | 227.3±20.0 at 760 mmHg | [9] |
| Melting Point (°C) | 79-82 | [10] |
| Flash Point (°C) | 91.2±21.8 | [9] |
| Vapor Pressure (mmHg at 25°C) | 0.1±0.4 | [9] |
| Refractive Index | 1.540 | [9] |
| Exact Mass | 191.954498 | [9] |
The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous under reaction conditions, which facilitates product purification and makes this method particularly attractive for industrial applications [1] [11]. The removal of these gaseous byproducts drives the reaction to completion and eliminates the need for complex separation procedures [4].
Friedel-Crafts alkylation methodologies provide alternative synthetic routes for generating precursors that can subsequently be converted to 2-chloro-5-fluorobenzoyl chloride [12] [13]. These approaches typically employ aromatic electrophilic substitution reactions catalyzed by Lewis acids such as aluminum chloride or iron chloride [14] [12].
The classical Friedel-Crafts acylation mechanism involves the formation of an acylium ion through the interaction of acyl chlorides with Lewis acid catalysts [12] [14]. The aluminum chloride catalyst coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium cation that is stabilized by resonance [12]. This electrophilic species then attacks the aromatic ring, forming a sigma complex intermediate before undergoing deprotonation to restore aromaticity [14].
For the preparation of fluorinated benzoyl chloride derivatives, the reaction typically proceeds through the acylation of fluorinated aromatic compounds [15] [16]. The presence of fluorine substituents on the aromatic ring significantly influences the reactivity and regioselectivity of the Friedel-Crafts acylation [15]. The electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, requiring more forcing conditions and often leading to reduced yields compared to unsubstituted benzene derivatives [12].
Table 2: Comparison of Traditional Synthesis Methods
| Method | Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Byproducts |
|---|---|---|---|---|---|---|
| Thionyl Chloride-Mediated | 2-Chloro-5-fluorobenzoic acid | SOCl₂ | 60-80 | 2-6 | 85-95 | SO₂, HCl |
| Phosphorus Pentachloride | 2-Chloro-5-fluorobenzoic acid | PCl₅ | 80-120 | 4-8 | 80-90 | POCl₃, HCl |
| Oxalyl Chloride | 2-Chloro-5-fluorobenzoic acid | (COCl)₂ | Room temperature | 1-3 | 90-98 | CO, CO₂, HCl |
| Friedel-Crafts via Benzotrichloride | Toluene + Chlorine | Cl₂/AlCl₃ | 80-130 | 6-12 | 70-85 | HCl, AlCl₄⁻ |
The Friedel-Crafts approach for generating benzotrichloride intermediates involves the sequential chlorination of toluene under radical conditions [17] [18]. This process requires elevated temperatures between 80-130 degrees Celsius and extended reaction times of 6-12 hours [18]. The benzotrichloride intermediate can subsequently be converted to benzoyl chloride derivatives through partial hydrolysis reactions [17] [19].
Industrial implementations of Friedel-Crafts methodologies often employ continuous flow reactors to enhance heat transfer and improve selectivity [20]. The use of iron chloride catalysts in combination with benzotrichloride and benzoic acid derivatives has been demonstrated to achieve yields of 95 percent with product purities exceeding 99.5 percent [19].
Modern synthetic approaches for 2-chloro-5-fluorobenzoyl chloride synthesis have increasingly focused on heterogeneous catalytic systems, particularly zeolite-based catalysts and supported Lewis acid complexes [21] [22] [23]. These systems offer significant advantages in terms of catalyst recovery, environmental impact, and process intensification compared to traditional homogeneous methods [24].
Zeolite catalysts, particularly protonated forms such as H-Beta, H-Y, and H-Mordenite, have demonstrated exceptional activity in acylation reactions involving fluorinated aromatic compounds [21] [22]. The microporous structure of zeolites provides shape selectivity and enhanced reactivity through confinement effects [24]. H-Beta zeolites with high surface areas between 650-750 square meters per gram and strong acid sites ranging from 0.8-1.2 millimoles per gram have shown conversion rates of 80-90 percent with selectivities of 92-96 percent [22] [23].
Table 3: Zeolite Catalyst Performance in Acylation Reactions
| Zeolite Type | Surface Area (m²/g) | Acid Sites (mmol/g) | Conversion (%) | Selectivity (%) | Reaction Temperature (°C) |
|---|---|---|---|---|---|
| H-Beta | 650-750 | 0.8-1.2 | 80-90 | 92-96 | 150-180 |
| H-Y | 700-800 | 0.6-1.0 | 75-85 | 88-94 | 160-190 |
| H-Mordenite | 400-500 | 0.4-0.8 | 65-75 | 85-90 | 170-200 |
| H-ZSM-5 | 350-450 | 0.3-0.7 | 60-70 | 82-88 | 180-220 |
| Modified H-Beta (CFA-based) | 702-722 | 1.0-1.4 | 83 | 93-96 | 150 |
| Fe-Modified Zeolite | 500-600 | 0.9-1.3 | 78-88 | 90-95 | 140-170 |
The development of coal fly ash-based H-Beta zeolites has represented a significant advancement in sustainable catalysis [22] [23]. These catalysts exhibit superior performance with surface areas of 702-722 square meters per gram and acid site concentrations of 1.0-1.4 millimoles per gram [23]. The rapid hydrothermal synthesis of these materials, achieved through reduced water fractions and synthesis times of 8-12 hours, produces well-defined spheroidal crystal morphologies with uniform particle sizes [22].
Lewis acid complexes based on metal oxides have emerged as highly effective alternatives to traditional Lewis acids [25] [26]. Boron oxide-zirconia systems containing 30 mole percent boron oxide demonstrate comparable performance to conventional aluminum chloride catalysts while offering superior recyclability [25]. These solid acid catalysts possess both Lewis and Brønsted acid sites, with the Lewis sites being primarily responsible for acylation activity [25].
Fluorinated aluminum oxide catalysts prepared through vacuum calcination followed by gas-phase fluorination with chlorodifluoromethane exhibit exceptionally strong Lewis acidity [26]. These catalysts demonstrate remarkable activity in carbon-fluorine bond activation reactions and mediate dehydrofluorination, isomerization, and dismutation reactions at room temperature [26]. The moderate number of acidic sites combined with very strong Lewis acidic character makes these materials highly effective for acylation reactions [26].
Table 4: Lewis Acid Catalyst Systems for Benzoyl Chloride Synthesis
| Catalyst System | Catalyst Loading (mol%) | Activity (TOF h⁻¹) | Operating Temperature (°C) | Stability (cycles) | Environmental Impact |
|---|---|---|---|---|---|
| AlCl₃ | 5-20 | 45-65 | 0-50 | 1-2 | High (corrosive) |
| FeCl₃ | 10-25 | 35-55 | 20-80 | 2-3 | Moderate |
| B₂O₃/ZrO₂ | 15-30 | 25-40 | 100-150 | 8-12 | Low |
| SO₄²⁻/ZrO₂ | 10-20 | 30-50 | 120-180 | 10-15 | Low |
| Fluorinated Al₂O₃ | 5-15 | 40-60 | 80-120 | 12-18 | Very Low |
| Ga-H-Beta | 8-12 | 50-70 | 100-140 | 6-10 | Low |
Industrial synthesis of 2-chloro-5-fluorobenzoyl chloride requires comprehensive byproduct management strategies to ensure process efficiency and environmental compliance [6] [27] [28]. The formation of unwanted dimers and side products represents one of the primary challenges in large-scale production, necessitating sophisticated separation and conversion technologies [27] [28].
Dimer formation typically occurs through the reaction of acyl chloride products with starting materials or intermediates under the reaction conditions [29]. These dimeric structures, particularly ketene dimers, form through the deprotonation of acid chlorides by tertiary amines, generating ketene intermediates that subsequently undergo dimerization [29]. The rate-determining step for this side reaction is the deprotonation of the acid chloride, with the stereochemistry-forming step involving the addition of ammonium enolate species to ketene [29].
The suppression of benzal chloride formation during the synthesis of benzoyl chlorides has been identified as a critical factor in product quality [27] [28]. Research has demonstrated that conducting reactions in the presence of inert gases significantly reduces the production of benzal chlorides, which are difficult to separate from the desired products through conventional distillation methods [27] [28].
Table 5: Industrial Process Optimization Parameters
| Parameter | Batch Process | Continuous Flow | Microreactor |
|---|---|---|---|
| Reactor Type | Stirred Tank | Tubular | Microchannel |
| Temperature Control | ±5°C | ±2°C | ±1°C |
| Pressure (atm) | 1-2 | 2-5 | 3-8 |
| Residence Time (min) | 120-360 | 5-15 | 1-5 |
| Conversion Rate (%) | 85-92 | 92-98 | 95-99 |
| Product Purity (%) | 94-97 | 97-99.5 | 98-99.8 |
| Energy Consumption (kJ/mol) | 250-350 | 180-220 | 150-180 |
| Waste Generation (kg/kg product) | 0.3-0.5 | 0.1-0.2 | 0.05-0.1 |
| Capital Cost (relative) | 1.0 | 1.8-2.2 | 2.5-3.0 |
| Operating Cost (relative) | 1.0 | 0.6-0.8 | 0.5-0.7 |
Industrial processes have implemented various strategies for byproduct utilization and waste minimization [6] [20]. The hydrogen chloride generated during acyl chloride formation is commonly recovered and converted to technical-grade hydrochloric acid, providing additional economic value [6] [19]. Similarly, sulfur dioxide byproducts can be captured and processed into sulfuric acid or other sulfur-containing chemicals [6].
Continuous flow and microreactor technologies have emerged as superior alternatives to traditional batch processes for byproduct management [30]. These systems offer enhanced temperature control, reduced residence times, and significantly improved conversion rates and product purities [30]. Microreactor systems achieve conversion rates of 95-99 percent with product purities exceeding 98 percent while reducing waste generation to 0.05-0.1 kilograms per kilogram of product [30].
Corrosive;Irritant